molecular formula C10H11BrO B1266502 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran CAS No. 5337-94-0

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

Cat. No. B1266502
CAS RN: 5337-94-0
M. Wt: 227.1 g/mol
InChI Key: OTTUXKDHMIKPFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the catalysis with Lewis acids or other catalysts to facilitate the formation of the fused ring structure. For instance, benzofurans can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent in a Lewis acid-catalyzed reaction, which has been used to synthesize commercial drug molecules like benzbromarone and amiodarone (Huang et al., 2019). Another approach involves the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with halo-substituted acetophenones (Choi et al., 2007).

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran and its derivatives reveals interesting aspects such as the rotational orientation of substituent groups relative to the benzofuran plane. For example, in some derivatives, substituent phenyl rings can be slightly rotated out of the benzofuran plane, affecting the overall molecular geometry and potentially influencing the compound's reactivity and physical properties (Choi et al., 2007).

Chemical Reactions and Properties

Benzofuran derivatives, including 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, can undergo various chemical reactions, contributing to their versatile chemical properties. For example, bromination reactions are commonly used in the synthesis of benzofuran derivatives to introduce bromine atoms into the molecular structure, which can further participate in various organic reactions (Nanbu et al., 1975).

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran analogues, including those derived from 5-bromosalicylaldehyde, have been synthesized for antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).
  • The synthesis of various benzofuran derivatives, including benzofuro[2,3-b]benzofuran from its dihydro-compound, has been explored, highlighting the chemical versatility of benzofuran compounds (Nanbu et al., 1975).
  • A study on the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters emphasizes the importance of benzofurans in organic chemistry (Lu et al., 2007).

Biological and Pharmacological Applications

  • Benzofuran aryl ureas and carbamates, involving 5-bromo-2-ethyl carboxylate derivatives, have been developed and screened for antimicrobial activities (Kumari et al., 2019).
  • Research on benzofuran compounds, including derivatives like 3-Methyl-1-Benzofuran-2-Carbohydrazide, has shown relevance in antituberculosis studies (Thorat et al., 2016).
  • Novel benzofuran derivatives have been synthesized for antimicrobial, anti-inflammatory, and analgesic activities, demonstrating the therapeutic potential of benzofuran compounds (Rajanarendar et al., 2013).

Industrial Applications

  • A novel and practical industrial process scale-up for a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors illustrates the industrial relevance of benzofuran derivatives (Zhang et al., 2022).

Chemical Properties and Reactions

  • The electrosynthesis of 2,2-dimethylchromenes from benzofuran derivatives, demonstrating innovative approaches in organic synthesis (Tsukayama et al., 1995).
  • Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the chemical transformations of benzofuran compounds (Huang et al., 2019).

Future Directions

Benzofuran derivatives, such as 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, have shown promise in various fields of therapeutic research . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

5-bromo-2,2-dimethyl-3H-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11BrO/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUXKDHMIKPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277098
Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

CAS RN

5337-94-0
Record name 5-Bromo-2,3-dihydro-2,2-dimethylbenzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Record name 5-bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran
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Synthesis routes and methods I

Procedure details

2,2-Dimethyl-2,3-dihydrobenzo[b]furan (prepared according to the method of Baker and Shulgin, J. Org. Chem., 28, 1963, 2468) (500 mg, 3.38 mmol) was taken up in dichloroethane (5.5 ml) and stirred at room temperature under nitrogen, and N-bromosuccinimide (661 mg, 3.72 mmol) added in one portion. The reaction was then refluxed for 2 h, ether was added (10 ml) and a white precipitate of succinimide filtered off. The filtrate was evaporated to dryness, and then purified by column chromatography using 5% ether in pentane as eluant to give the title product (604 mg, 79%); 1HNMR (400 MHz, CDCl3) δ: 1.43 (s, 6H), 2.92 (s, 2H), 6.54 (d, 1H), 7.16 (d, 1H), 7.19 (s, 1H); LRMS: M+H, 227. (TS+).
Quantity
0 (± 1) mol
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661 mg
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5.5 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-(2-methylallyl)phenol (7) (4.5 g, 19.8 mmol) in CH2Cl2 (250 mL) was added iodine (1.3 g, 4.95 mmol) and the mixture stirred at room temperature for 48 h. The mixture was then diluted with methyl tert-butyl ether (100 mL) and washed with H2O (50 mL), brine (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to give the title compound (8) (4.0 g, 88%) as yellow liquid. 1H NMR (CDCl3, 400 MHz) δ 7.24 (s, 1H), 7.20 (d, J=8.4 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H), 3.00 (s, 2H), 1.47 (s, 6H); MS (ESI, M+H+) C10H12BrO, calcd. 227.1. found 227.0, 229.0.
Name
4-bromo-2-(2-methylallyl)phenol
Quantity
4.5 g
Type
reactant
Reaction Step One
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1.3 g
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reactant
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250 mL
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100 mL
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